Deltamycin A4
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Overview
Description
Preparation Methods
Carbomycin can be isolated from Streptomyces halstedii via extraction from a fermentation broth and purified through crystallization from alcohol-water mixtures . The compound can be further purified using preparative thin-layer chromatography, with the most efficient solvent being a mixture of ethanol, hexane, and water in a 90-10-0.15 volume ratio . Industrial production methods often involve the use of genetically modified strains of Streptomyces to enhance yield and efficiency .
Chemical Reactions Analysis
Carbomycin undergoes various chemical reactions, including:
Oxidation: Carbomycin can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups in carbomycin, potentially altering its antibiotic properties.
Substitution: Substitution reactions can introduce new functional groups into the carbomycin molecule, leading to the formation of novel compounds with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbomycin has a wide range of scientific research applications:
Chemistry: Carbomycin is used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Researchers use carbomycin to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
Mechanism of Action
Carbomycin exerts its effects by inhibiting protein synthesis in bacteria. It prevents the nascent peptide chain from passing through the exit tunnel and out of the ribosome, effectively blocking the peptidyl transferase center . This inhibition disrupts the production of essential proteins, leading to the death of the bacterial cell. The saccharide branch attached to the lactone ring of carbomycin extends toward the peptidyl transferase center, and the isovaleryl extension of the carbomycin A disaccharide overlaps the A-site .
Comparison with Similar Compounds
Carbomycin belongs to the macrolide class of antibiotics, which also includes erythromycin, spiramycin, and angolamycin . These compounds share a similar large lactone ring structure but differ in their specific functional groups and biological activities. Compared to erythromycin, carbomycin requires a higher concentration to achieve the same antibacterial effect . carbomycin’s unique structure and specific activity against certain Mycoplasma strains make it a valuable antibiotic in certain contexts .
References
Properties
Molecular Formula |
C42H67NO16 |
---|---|
Molecular Weight |
842.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
FQVHOULQCKDUCY-JXCZFYCESA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Origin of Product |
United States |
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